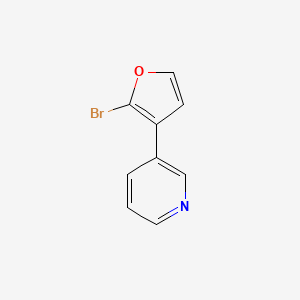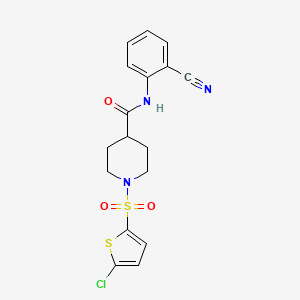
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a cyclohexane ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps:
-
Formation of the Furan-2-ylmethyl Intermediate
Starting Material: Furan-2-carboxaldehyde.
Reaction: Reduction using sodium borohydride (NaBH4) to form furan-2-ylmethanol.
Conditions: Mild temperature, typically around 0-5°C.
-
Cyclohexanecarboxamide Formation
Starting Material: Cyclohexanecarboxylic acid.
Reaction: Conversion to cyclohexanecarboxamide using thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).
Conditions: Reflux conditions for the initial conversion, followed by ambient temperature for the amide formation.
-
Sulfonamide Formation
Starting Material: Methylsulfonyl chloride.
Reaction: Reaction with the amine group of the cyclohexanecarboxamide to form the sulfonamide.
Conditions: Basic conditions using a base like triethylamine (TEA).
-
Final Coupling
Reaction: Coupling of the furan-2-ylmethyl intermediate with the sulfonamide-modified cyclohexanecarboxamide.
Conditions: Typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions on the furan ring can lead to various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
Antimicrobial Activity: Potential use in the development of new antimicrobial agents.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. The furan ring can interact with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
N-(furan-2-ylmethyl)-2-methylbenzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.
Furan-2-ylmethanamine: Lacks the sulfonamide and cyclohexane components.
Uniqueness
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is unique due to its combination of a furan ring, a sulfonamide group, and a cyclohexane ring, which confer specific chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPDDFKFWWISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)







![N-(2,4-difluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982695.png)
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)

